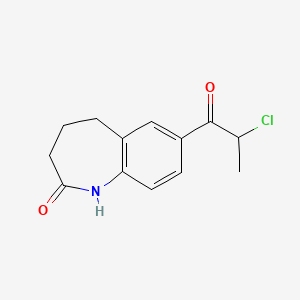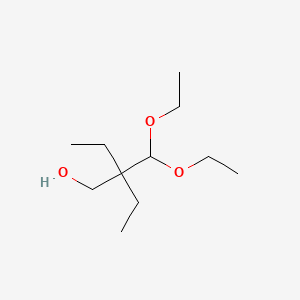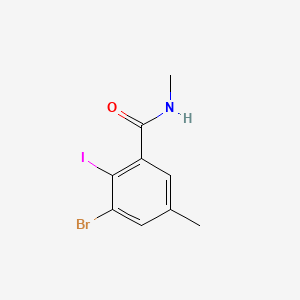
7-(2-Chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- is a chemical compound belonging to the benzazepine class This compound is characterized by a seven-membered ring structure fused with a benzene ring and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted benzylamine with a suitable ketone in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole derivatives: These compounds have shown significant antiproliferative activity against various cancer cell lines.
Uniqueness
2H-1-Benzazepin-2-one, 7-(2-chloro-1-oxopropyl)-1,3,4,5-tetrahydro- stands out due to its specific structural features and the presence of a chloro-oxopropyl group, which may confer unique chemical and biological properties compared to other similar compounds.
特性
分子式 |
C13H14ClNO2 |
|---|---|
分子量 |
251.71 g/mol |
IUPAC名 |
7-(2-chloropropanoyl)-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-8(14)13(17)10-5-6-11-9(7-10)3-2-4-12(16)15-11/h5-8H,2-4H2,1H3,(H,15,16) |
InChIキー |
OTVQHUMQDVEAAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC2=C(C=C1)NC(=O)CCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Oxazolamine, 4,5-dihydro-5-[(2-methoxyphenoxy)methyl]-](/img/structure/B13941284.png)




![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)

![5-Chloro-2-({[(3-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13941337.png)

